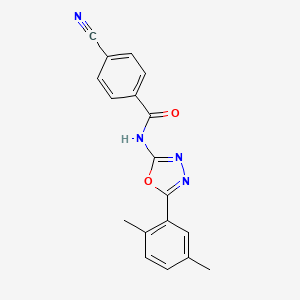

4-cyano-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-cyano-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The compound also features a cyano group (-CN) and an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group, the oxadiazole ring, and the cyano group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the cyano group might undergo addition reactions, and the oxadiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar cyano and amide groups might increase its solubility in polar solvents .Scientific Research Applications

Alkaline Phosphatase Inhibitors

Bi-heterocyclic benzamides have been synthesized and studied for their inhibitory effects on alkaline phosphatase, an enzyme relevant in medical research for its role in bone mineralization and various disorders. The study conducted by Abbasi et al. (2019) synthesized a series of these compounds, evaluating their potential as non-toxic medicinal scaffolds for controlling bone and teeth calcification. Their research indicates these compounds as potent inhibitors, with detailed kinetic mechanisms and computational studies supporting their binding efficacy and mild cytotoxicity, suggesting potential therapeutic applications (Abbasi et al., 2019).

Material Science Applications

In the realm of material science, aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units have been synthesized, showcasing good thermal stability and solubility in common solvents. These polymers, as discussed by Sava et al. (2003), can be processed into thin, flexible films exhibiting significant mechanical strength and, intriguingly, blue fluorescence under certain conditions. This highlights their potential utility in developing advanced materials with specific optical and mechanical properties (Sava et al., 2003).

Anticancer Research

The exploration of 1,3,4-oxadiazole derivatives for anticancer applications has been a notable area of research. Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their efficacy against various cancer cell lines. Their findings reveal that several compounds exhibit moderate to excellent anticancer activity, surpassing the reference drug in some cases. This study emphasizes the potential of these derivatives as promising candidates for anticancer drug development (Ravinaik et al., 2021).

Colorimetric Sensing

Research into the development of colorimetric sensors for fluoride anion detection has also been pursued using benzamide derivatives. Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamides, demonstrating their utility in naked-eye detection of fluoride ions through a color transition mechanism. This work opens avenues for the application of these compounds in environmental monitoring and analytical chemistry (Younes et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be used as a pharmaceutical drug, its mechanism of action would depend on the biological target it interacts with. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-11-3-4-12(2)15(9-11)17-21-22-18(24-17)20-16(23)14-7-5-13(10-19)6-8-14/h3-9H,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOSTHYVDNVSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2722018.png)

![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2722019.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2722025.png)

![1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2722032.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2722035.png)

![1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2722037.png)